(4-Methoxythiophen-3-yl)-phenylmethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(4-methoxythiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12O2S/c1-14-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3 |
InChI Key |
YSMKVALLRIXZQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 Methoxythiophen 3 Yl Phenylmethanol
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in (4-Methoxythiophen-3-yl)-phenylmethanol by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The spectrum displays a prominent broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding.
Aromatic C-H stretching vibrations from both the phenyl and thiophene (B33073) rings are observed as a series of bands typically above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy (B1213986) group appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to sharp peaks in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations are significant, with the alcohol C-O stretch appearing around 1050 cm⁻¹ and the ether C-O stretch from the methoxy group resulting in a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The presence of the thiophene ring is further supported by C-S stretching vibrations, though these can be weak and appear in the fingerprint region. rsc.orgresearchgate.netmdpi.com
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Broad, Strong | O-H stretch (hydroxyl) |
| ~3100-3000 | Medium, Sharp | Aromatic C-H stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H stretch (methoxy) |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C ring stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (ether) |
| ~1050 | Medium-Strong | C-O stretch (alcohol) |
Raman Spectroscopic Investigations, Including Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic rings, which are often weak in IR spectra. Key expected signals include the aromatic ring breathing modes of both the thiophene and phenyl rings. nih.gov
While standard Raman data for this specific compound is not widely published, Surface-Enhanced Raman Scattering (SERS) represents a powerful extension of the technique. SERS could be employed to obtain significantly enhanced signals by adsorbing the molecule onto a nanostructured metal surface, such as silver or gold. researchgate.net This enhancement would allow for the detection of even weak vibrational modes and could provide insights into the molecule's orientation on the metal surface, as the enhancement is greatest for vibrations perpendicular to the surface. The charge-transfer effects between the molecule and the metal substrate in SERS can sometimes lead to the appearance of otherwise forbidden Raman bands, offering deeper structural information. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The phenyl group protons appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The two protons on the thiophene ring are distinct, appearing as doublets due to coupling with each other. Their exact chemical shifts are influenced by the electron-donating methoxy group and the phenylmethanol substituent.
The methoxy group (–OCH₃) protons give rise to a sharp singlet at approximately δ 3.8 ppm. rsc.org The benzylic proton (–CH(OH)–) is highly deshielded by both the adjacent oxygen and the two aromatic rings, resulting in a singlet around δ 5.8-6.0 ppm. The hydroxyl proton (–OH) signal is typically a broad singlet whose chemical shift is variable and dependent on concentration and solvent, often appearing between δ 2.0 and 4.0 ppm. rsc.orgresearchgate.net
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.40-7.25 | Multiplet | 5H | Phenyl-H |
| ~7.10 | Doublet | 1H | Thiophene-H (H2 or H5) |
| ~6.90 | Doublet | 1H | Thiophene-H (H5 or H2) |
| ~5.90 | Singlet | 1H | Benzylic-H (CHOH) |
| ~3.85 | Singlet | 3H | Methoxy-H (OCH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state. The carbon atoms of the phenyl ring typically resonate in the δ 125-129 ppm range, with the carbon attached to the benzylic group (ipso-carbon) appearing further downfield around δ 143 ppm. The carbons of the thiophene ring are also found in the aromatic region, with their shifts influenced by the substituents. The C4 carbon, bonded to the electron-donating methoxy group, would be shifted significantly upfield, while the C3 carbon, attached to the phenylmethanol group, would be downfield.
The benzylic carbon (–CHOH) signal is found around δ 70-75 ppm. The methoxy carbon (–OCH₃) gives a characteristic signal in the upfield region, typically around δ 55-60 ppm. rsc.orgrsc.org
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~155 | Thiophene C4 (C-OCH₃) |
| ~143 | Phenyl C1 (C-CHOH) |
| ~135 | Thiophene C3 (C-CHOH) |
| ~128.5 | Phenyl C3/C5 |
| ~127.8 | Phenyl C4 |
| ~126.5 | Phenyl C2/C6 |
| ~122 | Thiophene C2 or C5 |
| ~115 | Thiophene C5 or C2 |
| ~72 | Benzylic Carbon (CHOH) |
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide correlational data that helps to definitively assemble the molecular structure. science.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would confirm the connectivity between the adjacent protons on the phenyl ring and the two protons on the thiophene ring. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in Table 2 to their corresponding carbon signals in Table 3 (e.g., the methoxy protons at ~δ 3.85 ppm would show a cross-peak to the methoxy carbon at ~δ 58 ppm). uvic.ca
A cross-peak between the methoxy protons and the C4 carbon of the thiophene ring, confirming the position of the methoxy group.
Correlations from the benzylic proton to the ipso-carbon of the phenyl ring and to carbons C2, C3, and C4 of the thiophene ring, confirming the connection point of the phenylmethanol moiety. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum would show correlations between the benzylic proton and the ortho-protons of the phenyl ring. It would also likely show a correlation between the methoxy protons and the H5 proton on the thiophene ring, confirming their spatial proximity. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry serves as a fundamental analytical technique for elucidating the structure of organic compounds by providing information on the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) confirms its molecular formula as C₁₂H₁₂O₂S.
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern characteristic of its functional groups, including the alcohol, the phenyl ring, and the methoxythiophene moiety. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight. The fragmentation process would likely be initiated by cleavage of bonds adjacent to the oxygen atom and the aromatic rings. libretexts.org
Key fragmentation pathways anticipated for this compound include:
Alpha-Cleavage: Cleavage of the C-C bond between the carbinol carbon and the thiophene ring or the phenyl ring is a common pathway for alcohols. libretexts.orgyoutube.com
Loss of Water: A peak corresponding to [M-H₂O]⁺ is typical for alcohols, resulting from the elimination of a water molecule. libretexts.org
Formation of Tropylium (B1234903) Ion: Fragmentation of the benzyl (B1604629) portion can lead to the formation of the stable tropylium cation at m/z 91, although the primary fragmentation might favor the formation of a phenylcarbonyl cation. youtube.com
Thiophene Ring Fragmentation: The methoxythiophene ring can undergo characteristic fragmentation, including the loss of CO, CH₃, or the entire methoxy group.
A summary of plausible fragments and their corresponding m/z values is presented in the table below.
| m/z | Plausible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 220 | [C₁₂H₁₂O₂S]⁺ | Molecular Ion (M⁺) |
| 202 | [M - H₂O]⁺ | Loss of water from the alcohol group |
| 143 | [M - C₆H₅]⁺ | Loss of the phenyl group |
| 125 | [C₇H₅OS]⁺ | Thiophen-yl-carbonyl cation |
| 113 | [M - C₇H₇O]⁺ | Loss of the phenylmethanol group |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific single-crystal X-ray diffraction data for this compound is not extensively reported in the reviewed literature, analysis of structurally related thiophene derivatives provides insight into the expected structural features. researchgate.net A crystallographic study would unambiguously determine key structural parameters. researchgate.netmdpi.com
These parameters include:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry of the phenyl, thiophene, methoxy, and hydroxyl groups.
Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonding involving the hydroxyl group (O-H···O) and potential π-π stacking between the aromatic rings, which dictate the crystal packing arrangement.
Unit Cell Parameters: Determination of the dimensions and angles of the unit cell, along with the crystal system and space group, which describe the symmetry of the crystal lattice.
The table below outlines the type of data that would be obtained from a full single-crystal X-ray diffraction analysis.
| Parameter | Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | e.g., C-S, C-O, C-C, C-H, O-H |
| Bond Angles (°) | e.g., C-S-C, C-O-C, O-C-C |
| Dihedral Angles (°) | Angle between the phenyl and thiophene rings |
| Hydrogen Bond Geometry (Å, °) | Donor-H, H···Acceptor, Donor···Acceptor distances and angles |
Electronic Spectroscopy for Conjugation and Electronic Transitions
UV-Vis spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions originating from its conjugated aromatic systems—the phenyl ring and the methoxy-substituted thiophene ring. The methoxy (-OCH₃) and hydroxyl (-OH) groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and increase the molar absorptivity.
Studies on other substituted thiophene dyes have shown that their absorption maxima are sensitive to solvent polarity, a phenomenon known as solvatochromism. biointerfaceresearch.com A similar effect would be anticipated for this compound, where the position of the absorption bands may shift depending on the solvent used (e.g., methanol (B129727), chloroform, DMF). biointerfaceresearch.com The primary absorption bands are expected in the UV region, characteristic of substituted benzene (B151609) and thiophene chromophores. researchgate.net
| Expected λₘₐₓ Range (nm) | Associated Electronic Transition | Chromophore |
|---|---|---|
| ~220-260 | π → π | Thiophene ring |
| ~250-280 | π → π | Phenyl ring (benzenoid bands) |
Molecules containing extended conjugated π-systems, such as this compound, often exhibit fluorescence. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light at a higher energy (shorter wavelength). The process involves excitation from the ground electronic state (S₀) to an excited singlet state (S₁) followed by radiative decay back to the ground state.
A fluorescence study would characterize several key photophysical parameters:
Excitation and Emission Maxima (λₑₓ and λₑₘ): The wavelengths at which the molecule shows maximum absorption and emission, respectively.
Stokes Shift: The difference in energy (or wavelength) between the excitation and emission maxima. A larger Stokes shift is often desirable in fluorescence applications.
Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
While specific fluorescence data for this compound is not detailed in the available literature, related aromatic and heterocyclic compounds are known to be fluorescent, with emission maxima often appearing in the visible region of the spectrum. researchgate.net
| Parameter | Description |
|---|---|
| Excitation Wavelength (λₑₓ) | Wavelength of maximum absorption for fluorescence. |
| Emission Wavelength (λₑₘ) | Wavelength of maximum fluorescence emission. |
| Stokes Shift (nm or cm⁻¹) | Difference between λₑₘ and λₑₓ. |
| Quantum Yield (ΦF) | Efficiency of fluorescence emission. |
Computational and Theoretical Investigations of 4 Methoxythiophen 3 Yl Phenylmethanol
Reactivity and Selectivity Prediction through Computational Models
Reaction Pathway Elucidation and Transition State Analysis
Any attempt to create this content would be speculative and would not meet the requirements for a scientifically accurate and authoritative article based on existing research.
Reactivity and Mechanistic Investigations of 4 Methoxythiophen 3 Yl Phenylmethanol Transformations
Reaction Pathways Involving the Thiophene (B33073) Moiety
The substituted thiophene ring in (4-methoxythiophen-3-yl)-phenylmethanol is a focal point for a variety of chemical transformations, most notably electrophilic aromatic substitution and metal-catalyzed reactions. The electron-donating nature of the methoxy (B1213986) group significantly influences the regioselectivity and rate of these reactions.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including thiophenes. wikipedia.orgdalalinstitute.com The rate and orientation of these substitutions are governed by the electronic effects of the substituents already present on the ring. wikipedia.org In the case of this compound, the thiophene ring is substituted with a methoxy group at the 4-position and a phenylmethanol group at the 3-position.
The methoxy group is a potent activating group due to its ability to donate electron density to the ring through resonance, thereby stabilizing the cationic intermediate (the arenium ion) formed during the substitution process. wikipedia.org This activating effect makes the thiophene ring more susceptible to attack by electrophiles compared to unsubstituted thiophene. Furthermore, the methoxy group is an ortho, para-director. However, in a five-membered ring like thiophene, the positions adjacent to the heteroatom are generally the most reactive. The positions on the thiophene ring are designated with the sulfur atom as position 1. Thus, the methoxy group is at C4 and the phenylmethanol at C3. The available positions for substitution are C2 and C5. The methoxy group at C4 would direct incoming electrophiles to the C5 position.
Common electrophilic aromatic substitution reactions that could be applied to this compound include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.org The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the alcohol functionality.
| Reaction Type | Typical Reagents | Predicted Major Product |
| Bromination | Br₂ in acetic acid | (5-Bromo-4-methoxythiophen-3-yl)-phenylmethanol |
| Nitration | HNO₃/H₂SO₄ | (4-Methoxy-5-nitrothiophen-3-yl)-phenylmethanol |
| Sulfonation | Fuming H₂SO₄ | 5-(Hydroxy(phenyl)methyl)-3-methoxythiophene-2-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | (5-Acetyl-4-methoxythiophen-3-yl)-phenylmethanol |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted thiophenes.
Transition metal-catalyzed reactions have become indispensable tools for the functionalization of heterocyclic compounds like thiophene. beilstein-journals.orgthieme-connect.de These methods often offer high selectivity and functional group tolerance. For this compound, several types of metal-catalyzed transformations could be envisaged, primarily targeting the C-H bonds or a C-halogen bond (if introduced via electrophilic substitution) on the thiophene ring.
One important class of reactions is palladium-catalyzed cross-coupling, such as the Suzuki, Stille, and Heck reactions. beilstein-journals.org To participate in these reactions, the thiophene ring would typically first be halogenated, for example at the C5 position as described above. The resulting (5-halo-4-methoxythiophen-3-yl)-phenylmethanol could then be coupled with a variety of partners. For instance, a Suzuki coupling with an arylboronic acid would lead to the formation of a new carbon-carbon bond at the C5 position.
Direct C-H activation is another powerful strategy that avoids the need for pre-functionalization. beilstein-journals.org Catalysts based on metals like palladium, rhodium, or ruthenium can selectively activate a C-H bond on the thiophene ring, allowing for the introduction of new functional groups. Given the electronic properties of the substituted thiophene ring, C-H activation would likely be directed to the C5 position.
| Reaction Type | Catalyst/Reagents | Potential Product |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid | (5-Aryl-4-methoxythiophen-3-yl)-phenylmethanol |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N, Alkene | (4-Methoxy-5-vinylthiophen-3-yl)-phenylmethanol |
| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, Aryl halide | (5-Aryl-4-methoxythiophen-3-yl)-phenylmethanol |
This table illustrates potential metal-catalyzed transformations. The starting material for the coupling reactions is the corresponding 5-halothiophene derivative.
Mechanistic Studies of Catalytic Processes
The elucidation of reaction mechanisms is fundamental to understanding and optimizing catalytic transformations. For reactions involving this compound, various mechanistic studies have been undertaken to probe the intricacies of gold-catalyzed processes, palladium-catalyzed coupling reactions, and photoredox-mediated transformations. These investigations provide critical insights into the roles of catalysts, counterions, and reaction pathways.
Gold-Catalyzed Transformations and Role of Counterions
Gold catalysts, particularly Au(I) and Au(III) complexes, are known for their ability to activate π-systems, such as the thiophene ring in this compound. Mechanistic studies suggest that the catalytic cycle often begins with the coordination of the gold center to the thiophene moiety. This coordination enhances the electrophilicity of the thiophene ring, making it susceptible to nucleophilic attack or rearrangement.
The precise role of the counterion is often investigated through a combination of experimental techniques, including kinetic studies and in-situ spectroscopy, as well as computational modeling. These studies help to build a comprehensive picture of the transition states and intermediates, revealing how counterions can steer the reaction towards a desired product.
Palladium-Catalyzed Coupling Reactions and Chiral Anion Phase Transfer (CAPT)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. In the context of this compound, these reactions can be employed to introduce a variety of substituents onto the thiophene or phenyl rings. Mechanistic investigations of these processes typically focus on the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
A significant advancement in asymmetric catalysis involving palladium is the concept of Chiral Anion Phase Transfer (CAPT). This strategy utilizes a chiral counterion to induce enantioselectivity in a reaction involving a cationic palladium intermediate. While specific applications of CAPT with this compound are not extensively documented, the general principle involves the formation of a chiral ion pair between the cationic palladium complex and a chiral anion. This ion pair then guides the subsequent bond-forming step, leading to an enantioenriched product. The effectiveness of CAPT is highly dependent on the structure of the chiral anion, the solvent, and the specific palladium-catalyzed reaction.
Photoredox Catalysis and Single Electron Transfer (SET) Pathways
Photoredox catalysis has emerged as a mild and efficient method for initiating a wide range of organic transformations. For substrates like this compound, photoredox catalysis can proceed via Single Electron Transfer (SET) pathways. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can act as either an oxidant or a reductant.
If the excited photocatalyst acts as an oxidant, it can accept an electron from the this compound, generating a radical cation. This radical cation can then undergo various reactions, such as C-H functionalization or coupling with other radical species. Conversely, if the excited photocatalyst acts as a reductant, it can donate an electron to a suitable acceptor, which can then initiate a reaction involving the thiophene-containing substrate. Mechanistic studies in this area often employ techniques like cyclic voltammetry and luminescence quenching experiments to determine the feasibility of the SET process and to identify the key reactive intermediates.
Kinetic Analysis and Reaction Progress Monitoring
Understanding the kinetics and monitoring the progress of a reaction in real-time are essential for mechanistic elucidation and process optimization. Various advanced analytical techniques are employed to study the transformations of this compound.
In-situ Spectroscopic Techniques (e.g., In-situ IR, LED-NMR)
In-situ spectroscopic techniques allow for the direct observation of reactants, intermediates, and products as the reaction proceeds, without the need for sampling and quenching. In-situ Infrared (IR) spectroscopy is particularly useful for monitoring changes in functional groups. For reactions involving this compound, changes in the vibrational frequencies of the C-O, O-H, and thiophene ring bonds can be tracked to follow the conversion of the starting material and the formation of intermediates and products.
Light-Emitting Diode Nuclear Magnetic Resonance (LED-NMR) is a powerful technique for studying photochemical reactions. By irradiating the sample directly within the NMR spectrometer with LEDs of specific wavelengths, the formation of light-induced intermediates and products can be monitored with high temporal resolution. This technique would be particularly valuable for studying the photoredox-catalyzed reactions of this compound, providing direct evidence for the species involved in the catalytic cycle.
Below is a hypothetical data table illustrating the type of information that could be obtained from in-situ IR monitoring of a reaction involving this compound.
| Time (min) | Wavenumber (cm⁻¹) | Assignment | Concentration (M) |
| 0 | 3350 | O-H stretch (starting material) | 0.100 |
| 0 | 1050 | C-O stretch (starting material) | 0.100 |
| 10 | 3350 | O-H stretch (starting material) | 0.075 |
| 10 | 1720 | C=O stretch (product) | 0.025 |
| 30 | 3350 | O-H stretch (starting material) | 0.020 |
| 30 | 1720 | C=O stretch (product) | 0.080 |
| 60 | 3350 | O-H stretch (starting material) | <0.005 |
| 60 | 1720 | C=O stretch (product) | 0.095 |
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a powerful and definitive tool for unraveling reaction mechanisms. By selectively replacing an atom in a reactant with one of its isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C), the fate of that atom can be traced throughout the reaction. This provides unambiguous information about bond-breaking and bond-forming steps.
For example, in a palladium-catalyzed C-H activation reaction of this compound, deuterium (B1214612) labeling of a specific C-H bond on the thiophene ring could be used to determine if that bond is cleaved in the rate-determining step (by measuring the kinetic isotope effect). Similarly, ¹⁸O labeling of the hydroxyl group could be used to track the fate of the oxygen atom in rearrangement or substitution reactions. The analysis of the isotopic distribution in the products, typically by mass spectrometry or NMR spectroscopy, provides direct evidence for the proposed mechanistic pathways.
The following table provides a hypothetical example of how isotopic labeling could be used to distinguish between two possible mechanisms in a reaction of this compound.
| Labeled Reactant | Proposed Mechanism | Expected Product Labeling |
| (4-Methoxythiophen-3-yl)-phenyl(¹⁸O)methanol | Intramolecular rearrangement | ¹⁸O retained in the final product |
| (4-Methoxythiophen-3-yl)-phenyl(¹⁸O)methanol | Intermolecular substitution with H₂O | Loss of ¹⁸O label in the final product |
Influence of Stereochemistry on Reaction Outcomes
The stereochemical configuration of this compound is a critical determinant in its chemical transformations, profoundly influencing reaction rates, product distribution, and the stereochemical outcome of newly formed chiral centers. The presence of a chiral benzylic carbinol center dictates the diastereoselectivity and enantioselectivity of various reactions, a principle well-established in the chemistry of related chiral secondary alcohols.
Detailed research findings from analogous systems highlight that the spatial arrangement of the hydroxyl group, the phenyl ring, and the 4-methoxythiophen-3-yl moiety creates a distinct steric and electronic environment. This environment governs the approach of reagents and the stability of transition states, leading to stereoselective outcomes.
For instance, in enzyme-catalyzed kinetic resolutions, the chirality of the alcohol dictates the rate of acylation. One enantiomer fits preferentially into the active site of the enzyme, leading to its selective transformation while the other enantiomer remains largely unreacted. This principle is demonstrated in the kinetic resolution of various aryl-alkenyl alcohols, where high enantiomeric excesses of the less reactive enantiomer are achieved. mdpi.com Although specific data for this compound is not available, it is reasonable to expect a similar behavior. For example, in a hypothetical lipase-catalyzed acetylation, the (R)-enantiomer might be preferentially acetylated, leaving the (S)-enantiomer unreacted, allowing for their separation.
In diastereoselective reactions, the existing stereocenter directs the formation of a new stereocenter. For example, in an addition reaction to a prochiral center in a molecule reacting with this compound, the original chiral center will favor the formation of one diastereomer over the other. This is often due to steric hindrance, where the incoming reactant approaches from the less hindered face of the molecule, as dictated by the conformation of the starting alcohol. Studies on diastereoselective Diels-Alder additions of chiral 9-anthrylethanol derivatives have shown that the stereochemical outcome is highly dependent on the configuration of the starting alcohol. rsc.org
Furthermore, in reactions proceeding through a carbocationic intermediate, the stereochemical information can be partially or fully lost, leading to racemization. However, the nature of the solvent and the presence of coordinating groups can influence the lifetime and stability of such intermediates, sometimes resulting in a degree of stereochemical retention or inversion. For secondary benzylic alcohols, the use of specific solvents like hexafluoroisopropanol (HFIP) has been shown to facilitate reactions via stabilized carbocationic intermediates, which can influence the stereochemical outcome of nucleophilic substitution. nih.gov
The following interactive data table illustrates the potential influence of the stereochemistry of this compound on the outcome of a hypothetical enzymatic acylation reaction, based on principles observed in similar systems.
| Substrate Enantiomer | Reaction | Observed Outcome | Product(s) | Diastereomeric/Enantiomeric Excess |
|---|---|---|---|---|
| (R)-(4-Methoxythiophen-3-yl)-phenylmethanol | Lipase-catalyzed acetylation | Faster reaction rate | (R)-Acetoxy-(4-methoxythiophen-3-yl)-phenylmethane | High e.e. of the product |
| (S)-(4-Methoxythiophen-3-yl)-phenylmethanol | Lipase-catalyzed acetylation | Slower reaction rate | Unreacted (S)-(4-Methoxythiophen-3-yl)-phenylmethanol | High e.e. of the remaining starting material |
| Racemic this compound | Kinetic Resolution via enzymatic acetylation | Selective acylation of one enantiomer | Mixture of (R)-acetoxy derivative and unreacted (S)-alcohol | High e.e. for both product and remaining starting material at ~50% conversion |
Advanced Applications and Functional Material Design Leveraging 4 Methoxythiophen 3 Yl Phenylmethanol Non Biological Focus
Incorporation into Covalent Organic Frameworks (COFs) and Porous Materials
There is no published research detailing the use of (4-Methoxythiophen-3-yl)-phenylmethanol as a building block or linker for the synthesis of covalent organic frameworks (COFs) or other porous materials. While thiophene-based molecules, in general, have been explored for the construction of COFs due to their electronic properties and structural versatility, the specific derivative this compound has not been identified as a monomer in any reported COF structures. pnas.orgmdpi.comnih.govresearchgate.netnih.gov The geometry and reactivity of this particular molecule may not be suitable for the typical condensation reactions used to form crystalline, porous frameworks.
Development as Building Blocks for Optoelectronic Materials
No literature is available that describes the synthesis or characterization of this compound for applications in optoelectronic materials. The subsequent subsections further elaborate on the absence of data in specific optoelectronic fields.
Organic Semiconductors and Thin Film Transistors
There are no reports on the investigation of this compound as an organic semiconductor. The charge transport properties, such as charge carrier mobility, which are crucial for semiconductor performance in devices like organic thin-film transistors (OTFTs), have not been measured or theoretically calculated for this compound. Thiophene (B33073) derivatives are a significant class of organic semiconductors; however, the specific structural features of this compound have not been leveraged for this purpose according to available data.
Organic Photovoltaics and Light-Driven Applications
The application of this compound in organic photovoltaics (OPVs) or other light-driven technologies has not been documented. Key parameters for OPV materials, such as light absorption characteristics, energy levels (HOMO/LUMO), and performance in solar cell devices, are not available for this compound. While the broader family of thiophene-based materials is extensively used in OPV research as electron donors or acceptors, this specific molecule is not mentioned in that context. rsc.orgmdpi.comrsc.orgnih.gov
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
There is no information regarding the luminescent properties of this compound. Its potential use as an emitter, host, or transport layer material in organic light-emitting diodes (OLEDs) has not been explored in any published studies. Essential data for luminescent materials, such as photoluminescence quantum yield, emission spectra, and electroluminescence performance, are absent from the scientific record for this compound.
Role in Sensing Technologies (Non-Biological Targets)
No research has been found that investigates the use of this compound in the development of chemical sensors for non-biological targets. There are no studies on its ability to detect specific analytes through mechanisms such as fluorescence, colorimetry, or electrochemical changes. While thiophene-containing compounds have been utilized as chemosensors, this particular derivative has not been reported in such applications. dtu.dkmdpi.comresearchgate.netresearchgate.net
Q & A
Q. What are the recommended synthetic routes for (4-Methoxythiophen-3-yl)-phenylmethanol, and how do reaction conditions influence yield?
Answer: The synthesis of structurally related methoxyphenyl alcohols often involves multi-step protocols. For example, thiadiazole derivatives are synthesized via condensation of 4-thioalkyl phenols with hydrazine derivatives, followed by cyclization using phosphoryl chloride or other agents . Key factors affecting yield include:
- Catalyst selection : Acidic or basic conditions influence cyclization efficiency.
- Temperature control : Exothermic reactions require precise thermal management to avoid side products.
- Purification methods : Column chromatography or recrystallization is critical for isolating high-purity products.
Q. Table 1: Example Synthesis Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 80°C, 4h | 65–75 | |
| Oxidation | KMnO₄, H₂SO₄, 0°C | 50 |
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves methoxy, thiophene, and benzyl proton environments.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₁₂O₂S requires m/z 220.0563).
- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition onset >200°C inferred from similar compounds .
Q. What safety protocols are critical for handling this compound?
Answer:
- PPE : Use P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (acute toxicity: LD₅₀ ~300 mg/kg in rodents) .
- Waste disposal : Avoid drainage systems; collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How do surface interactions on TiO₂ catalysts influence the deoxygenation of phenylmethanol derivatives?
Answer: Studies on phenylmethanol analogs show that TiO₂(110) surfaces promote deoxygenation via five-fold coordinated Ti⁴⁺ sites. Key findings:
- Coverage dependence : At saturation, ~40% of adsorbed molecules react to form aromatics (e.g., benzene derivatives) .
- Mechanism : Radical intermediates are implicated, contrasting with aliphatic alcohols that require oxygen vacancies .
- Experimental validation : Temperature-programmed desorption (TPD) and isotopic labeling (e.g., D₂O) clarify proton transfer pathways.
Q. How can biocatalytic methods improve the sustainability of synthesizing this compound?
Answer:
- Enzyme selection : Lipases or alcohol dehydrogenases enable enantioselective reductions under mild conditions (pH 7–8, 25–37°C) .
- Solvent systems : Ionic liquids or deep eutectic solvents reduce toxicity vs. traditional organic solvents.
- Yield optimization : Immobilized enzymes enhance reusability, achieving >80% conversion in batch reactors .
Q. Table 2: Biocatalytic vs. Chemical Synthesis Comparison
| Parameter | Biocatalytic | Chemical |
|---|---|---|
| Temperature | 25–37°C | 60–100°C |
| Solvent | Aqueous/ionic liquids | Toluene/DMF |
| Enantiomeric excess | >95% | Racemic |
Q. How should researchers address discrepancies in toxicity classification across regulatory bodies?
Answer:
- Data reconciliation : Cross-reference IARC, OSHA, and ACGIH classifications. For example, while not classified as carcinogenic by IARC, some agencies flag risks at >0.1% concentrations .
- In vitro assays : Perform Ames tests (mutagenicity) and cytotoxicity screens (e.g., MTT assay on HepG2 cells) to resolve conflicting data .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to map HOMO-LUMO gaps and predict reactivity (e.g., nucleophilic attack at the methoxy group) .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to optimize solubility for reaction design .
Contradictions in Existing Data
- Toxicity : Discrepancies exist between acute oral toxicity (reported LD₅₀ ~300 mg/kg) and lack of carcinogen classification .
- Synthesis yields : Cyclization steps vary widely (50–75%), likely due to impurity profiles in starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
